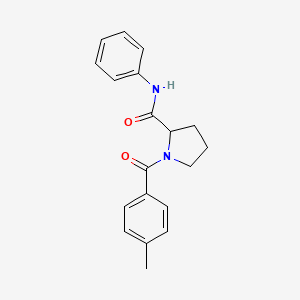

1-(4-methylbenzoyl)-N-phenylprolinamide

Description

1-(4-Methylbenzoyl)-N-phenylprolinamide is a prolinamide derivative featuring a 4-methylbenzoyl group and an N-phenyl substituent. Key structural attributes include the rigid proline backbone, the electron-donating methyl group on the benzoyl moiety, and the aromatic N-phenyl group, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name |

1-(4-methylbenzoyl)-N-phenylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14-9-11-15(12-10-14)19(23)21-13-5-8-17(21)18(22)20-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMJSVIBIBQPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-Methylbenzoyl vs. 4-Methoxybenzoyl Derivatives

- Activity Trends : Compounds with a 4-methylbenzoyl group (e.g., B1–B6 in ) exhibit IC50 values of 6–8 μM against unspecified pathogens, whereas replacing the methyl group with a methoxy group (B7–B13) significantly reduces activity. The methyl group’s electron-donating nature may enhance hydrophobic interactions or stabilize aromatic stacking in target binding pockets.

N-Phenylpropanamide vs. Piperidinyl Derivatives

- Example Compound : N-[4-(Methoxymethyl)-1-(2-(thiophen-2-yl)ethyl)-4-piperidinyl]-N-phenylpropanamide () shares the N-phenylpropanamide backbone but incorporates a piperidinyl group and thiophenethyl substituent.

- Impact on Binding : The piperidinyl moiety introduces conformational flexibility, which may broaden target selectivity but reduce specificity compared to the rigid prolinamide scaffold.

Structural and Conformational Analysis

Planarity and Hydrogen Bonding

- 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one (): This pyrimidinone derivative features a non-planar conformation with dihedral angles of 34.87°–69.57° between aromatic rings. Partial double-bond character in C–N bonds (1.322–1.408 Å) suggests conjugation, which may enhance stability but limit rotational freedom compared to prolinamide derivatives.

Molecular Weight and Solubility

*Estimated based on structural analogs. †Predicted from lipophilic substituents.

Key Research Findings and Implications

Substituent Optimization : The 4-methylbenzoyl group is critical for maintaining biological activity, as methoxy or chlorine substitutions often diminish potency.

Conformational Rigidity : Prolinamide derivatives offer advantages in target specificity over flexible piperidinyl-based compounds.

Synthetic Challenges : High-yield synthesis of prolinamide derivatives demands precise control of reaction conditions to avoid racemization or byproduct formation.

Data Tables

Table 2: Structural and Physical Properties

| Compound | Molecular Formula | Melting Point/State | Key Functional Groups |

|---|---|---|---|

| 1-Benzyl-4-phenylamino-piperidinecarboxylate | C20H24N2O2 | 186–188°C (solid) | Piperidinyl, benzyl |

| 1-Amino-5-(4-methylbenzoyl)pyrimidinone | C19H17N3O2 | Not reported | Pyrimidinone, methylbenzoyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.